

An In-depth Technical Guide to 1,3-Dibromo-2-methylbutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dibromo-2-methylbutane

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This technical guide provides a comprehensive overview of the molecular structure, properties, and expected chemical behavior of **1,3-Dibromo-2-methylbutane**. Due to the limited availability of specific experimental data for this compound in public literature, this guide leverages data from analogous compounds and established principles of organic chemistry to provide a robust predictive analysis.

Molecular Structure and Properties

1,3-Dibromo-2-methylbutane is a halogenated alkane with the chemical formula $C_5H_{10}Br_2$.^[1] Its structure features a four-carbon butane chain with a methyl group at the second carbon and bromine atoms at the first and third positions. The presence of two stereocenters at C2 and C3 implies the existence of multiple stereoisomers.

Physicochemical Properties

A summary of the key physicochemical properties of **1,3-Dibromo-2-methylbutane** is presented in Table 1. These values are primarily computed and sourced from chemical databases.

Property	Value	Source
Molecular Formula	C ₅ H ₁₀ Br ₂	[1][2]
Molecular Weight	229.94 g/mol	[1][2]
IUPAC Name	1,3-dibromo-2-methylbutane	[2]
CAS Registry Number	49623-50-9	[1]
InChI	InChI=1S/C5H10Br2/c1-4(3-6)5(2)7/h4-5H,3H2,1-2H3	[1][2]
InChIKey	BUSRMHUIGFKVAM-UHFFFAOYSA-N	[1][2]
SMILES	CC(CBr)C(C)Br	[2]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **1,3-Dibromo-2-methylbutane** is not readily available in the reviewed literature, a plausible synthetic route can be proposed based on established reactions of analogous compounds.

Proposed Synthesis Pathway

A logical approach to the synthesis of **1,3-Dibromo-2-methylbutane** would involve the bromination of a suitable precursor, such as 2-methyl-1-buten-3-ol or a related unsaturated alcohol. The reaction would likely proceed via electrophilic addition of bromine to the double bond, followed by substitution of the hydroxyl group.

A potential, though less direct, multi-step synthesis could start from 3-methyl-1-butene. The addition of a hypobromous acid equivalent would yield a bromohydrin, which could then be converted to the dibromide.

Experimental Protocol: General Procedure for the Dihalogenation of an Alkene (Analogous Synthesis)

This is a generalized protocol and would require optimization for the specific synthesis of **1,3-Dibromo-2-methylbutane**.

- **Reaction Setup:** A solution of the starting alkene (e.g., 2-methyl-1-buten-3-ol) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
- **Bromination:** A solution of bromine in the same solvent is added dropwise to the cooled alkene solution with constant stirring. The addition is continued until a faint orange color persists, indicating complete consumption of the alkene.
- **Workup:** The reaction mixture is washed sequentially with a solution of sodium thiosulfate (to quench excess bromine), water, and brine.
- **Drying and Concentration:** The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is then purified by fractional distillation under reduced pressure to yield the pure **1,3-Dibromo-2-methylbutane**.

Purification

The primary method for purifying **1,3-Dibromo-2-methylbutane** would be fractional distillation. Gas chromatography (GC) would be an essential analytical technique to assess the purity of the final product and to monitor the efficiency of the distillation process. The elution order in GC is primarily determined by the boiling point of the compounds.

Spectroscopic Analysis (Predicted)

Direct experimental spectra for **1,3-Dibromo-2-methylbutane** are not available in the public domain. The following sections provide predicted spectroscopic characteristics based on the analysis of similar compounds and general spectroscopic principles.

¹H NMR Spectroscopy

The proton NMR spectrum of **1,3-Dibromo-2-methylbutane** is expected to be complex due to the presence of diastereotopic protons and spin-spin coupling. The chemical shifts will be influenced by the electronegative bromine atoms.

Predicted Chemical Shifts and Splitting Patterns:

- -CH(Br)- : This proton would appear as a multiplet, significantly downfield due to the adjacent bromine atom.
- $\text{-CH(CH}_3\text{)-}$: This proton would also be a complex multiplet, coupled to the protons of the adjacent methyl group and the methylene group.
- $\text{-CH}_2\text{Br}$: The protons of this group are diastereotopic and would likely appear as two separate multiplets, each coupled to the adjacent methine proton.
- -CH_3 (on C2): This methyl group would appear as a doublet, coupled to the adjacent methine proton.
- -CH_3 (on C4): This methyl group would appear as a doublet, coupled to the methine proton at C3.

^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum of 2-methylbutane, a structural analog, shows four distinct signals due to symmetry.[3] For **1,3-Dibromo-2-methylbutane**, five distinct signals are expected, corresponding to the five carbon atoms in the molecule. The carbons bonded to bromine will be significantly deshielded and appear at lower field.

Mass Spectrometry

The mass spectrum of **1,3-Dibromo-2-methylbutane** would exhibit a characteristic isotopic pattern for a compound containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).[4][5]

Expected Fragmentation Patterns:

- Loss of a bromine atom: A prominent peak corresponding to the loss of a bromine radical ($[\text{M-Br}]^+$) would be expected.
- Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to a bromine atom is a common fragmentation pathway for alkyl halides.[6][7]

- Loss of HBr: Elimination of a molecule of hydrogen bromide is another possible fragmentation pathway.

Chemical Reactivity

As an alkyl halide, **1,3-Dibromo-2-methylbutane** is expected to undergo nucleophilic substitution and elimination reactions. The presence of two bromine atoms at primary and tertiary positions suggests that the reactivity will be dependent on the reaction conditions and the nature of the nucleophile/base.

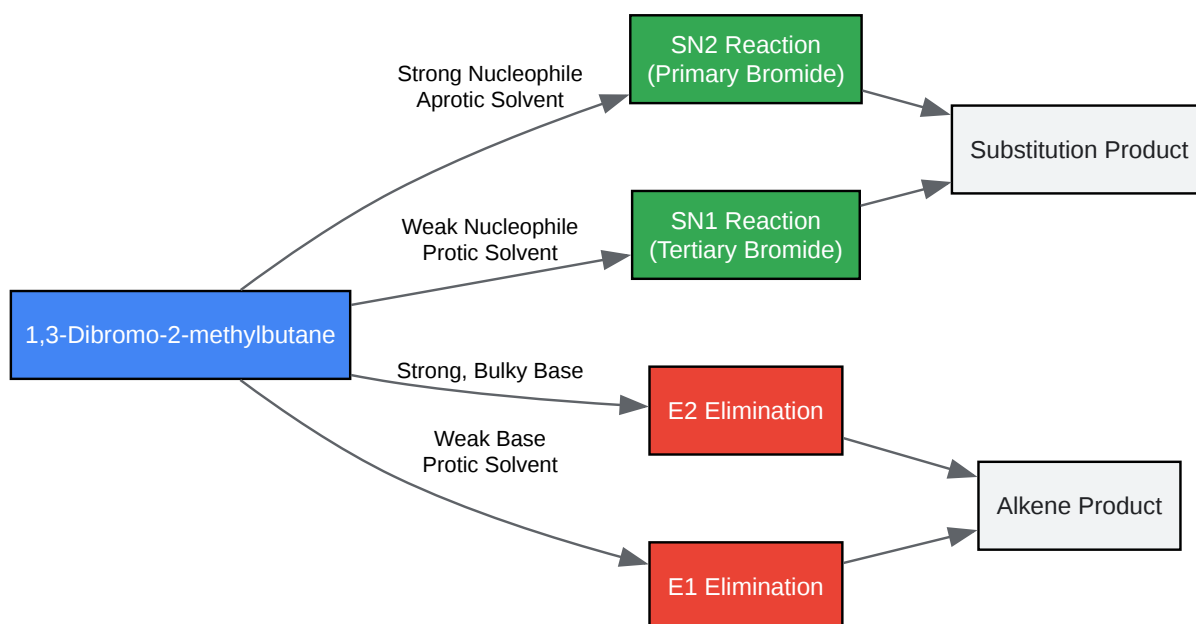
Nucleophilic Substitution

The molecule has two sites for nucleophilic attack. The primary bromide is more susceptible to S_N2 reactions, while the tertiary bromide is more likely to undergo S_N1 reactions. The choice of solvent and nucleophile will be critical in directing the selectivity of the reaction.

Elimination Reactions

Treatment with a strong, non-nucleophilic base is expected to induce elimination reactions ($E1$ or $E2$), leading to the formation of alkenes. The regioselectivity of the elimination will be governed by Zaitsev's rule, favoring the formation of the more substituted alkene.

Logical Flow of Alkyl Halide Reactions



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Caption: General reaction pathways for **1,3-Dibromo-2-methylbutane**.

Toxicological and Environmental Considerations

Organobromine compounds, as a class, have been the subject of environmental and toxicological scrutiny.^{[8][9]} Many brominated hydrocarbons are known for their persistence in the environment and potential for bioaccumulation.^{[10][11]}

While specific toxicological data for **1,3-Dibromo-2-methylbutane** is not available, it is prudent to handle this compound with appropriate safety precautions, assuming it may have irritant properties and potential for toxicity. The metabolism of brominated hydrocarbons can lead to the release of bromide ions in the body.^[12]

Conclusion

1,3-Dibromo-2-methylbutane is a halogenated alkane with potential applications in organic synthesis as a building block for more complex molecules. While specific experimental data for this compound is scarce, its chemical behavior can be reliably predicted based on the well-established chemistry of alkyl halides. Further research is needed to fully characterize its spectroscopic properties, optimize its synthesis, and evaluate its potential biological activity and

toxicological profile. Researchers working with this compound should proceed with caution and employ standard safety protocols for handling halogenated organic compounds.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3-Dibromo-2-methylbutane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14651614#1-3-dibromo-2-methylbutane-molecular-structure]

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